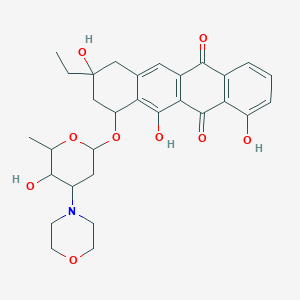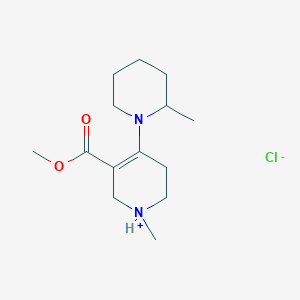
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate, also known as MPTP, is a synthetic compound that has been used in scientific research for several decades. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animal models and humans. MPTP has been used extensively to study the pathophysiology of Parkinson's disease and to develop new treatments for this debilitating disorder.
作用機序
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate is converted to MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase B (MAO-B) in astrocytes and neurons. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and Physiological Effects
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate also affects other neurotransmitter systems, such as the noradrenergic and serotonergic systems, leading to additional symptoms.
実験室実験の利点と制限
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate has several advantages for laboratory experiments. It is a well-established model of Parkinson's disease that closely mimics the disease in humans. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate is easy to administer and produces consistent results. However, 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate has several limitations. It is a highly toxic compound that requires careful handling. The neurotoxic effects of 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate are irreversible, making it difficult to study the recovery of dopaminergic neurons. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate-induced Parkinsonism in animals does not fully replicate the complexity of Parkinson's disease in humans.
将来の方向性
Future research on 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate should focus on developing new treatments for Parkinson's disease. This could include the development of neuroprotective agents that prevent 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate-induced neuronal death. New animal models that better replicate the complexity of Parkinson's disease in humans should also be developed. Finally, new imaging techniques that allow for the early detection of Parkinson's disease should be developed, which would allow for earlier intervention and better treatment outcomes.
合成法
The synthesis of 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate involves the condensation of 1-methyl-4-piperidone with methyl iodide, followed by reduction with sodium borohydride to form 1-methyl-4-(2-methylpiperidino)butanol. The final step involves the reaction of this intermediate with methyl chloroformate to form 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate.
科学的研究の応用
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate has been widely used in scientific research to study the pathophysiology of Parkinson's disease. The neurotoxic effects of 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate on dopaminergic neurons in the substantia nigra have been well established in animal models and humans. 3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate-induced Parkinsonism in humans has been used to identify new treatments for Parkinson's disease, such as deep brain stimulation and stem cell transplantation.
特性
CAS番号 |
101952-75-4 |
|---|---|
製品名 |
3-Carbomethoxy-1-methyl-4-(2-methylpiperidino)-1,2,5,6-tetrahydropyridine HCl hydrate |
分子式 |
C14H25ClN2O2 |
分子量 |
288.81 g/mol |
IUPAC名 |
methyl 1-methyl-4-(2-methylpiperidin-1-yl)-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C14H24N2O2.ClH/c1-11-6-4-5-8-16(11)13-7-9-15(2)10-12(13)14(17)18-3;/h11H,4-10H2,1-3H3;1H |
InChIキー |
JKRRZQZOPLSHDV-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-] |
正規SMILES |
CC1CCCCN1C2=C(C[NH+](CC2)C)C(=O)OC.[Cl-] |
同義語 |
Nicotinic acid, 1,2,5,6-tetrahydro-1-methyl-4-(2-methylpiperidino)-, m ethyl ester, hydrochloride, hydrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



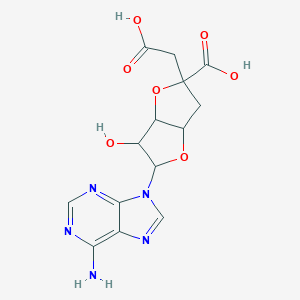
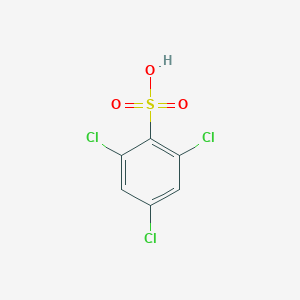
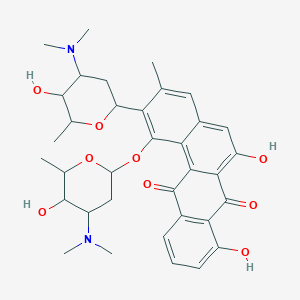





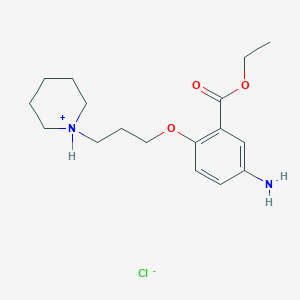


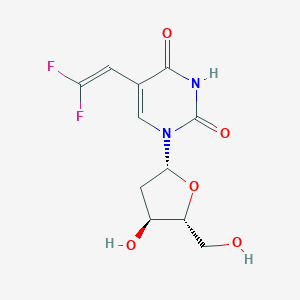
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B217868.png)
